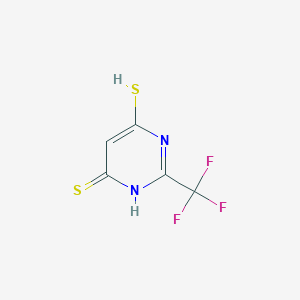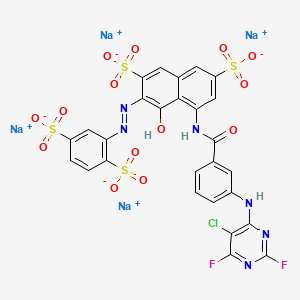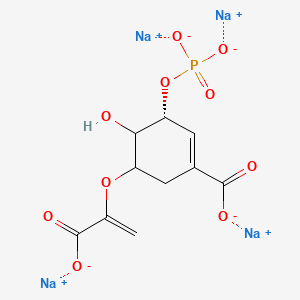
5-((1-Carboxyethenyl)oxy)-3-(phosphonooxy) Shikimic Acid Tetrasodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((1-Carboxyethenyl)oxy)-3-(phosphonooxy) Shikimic Acid Tetrasodium Salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes both carboxyethenyl and phosphonooxy groups attached to a shikimic acid backbone. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1-Carboxyethenyl)oxy)-3-(phosphonooxy) Shikimic Acid Tetrasodium Salt typically involves multi-step organic reactions. One common synthetic route includes the esterification of shikimic acid with carboxyethenyl and phosphonooxy groups under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pH ranges to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to optimize yield and purity. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
5-((1-Carboxyethenyl)oxy)-3-(phosphonooxy) Shikimic Acid Tetrasodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The carboxyethenyl and phosphonooxy groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-((1-Carboxyethenyl)oxy)-3-(phosphonooxy) Shikimic Acid Tetrasodium Salt has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as antiviral and anticancer properties.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-((1-Carboxyethenyl)oxy)-3-(phosphonooxy) Shikimic Acid Tetrasodium Salt involves its interaction with specific molecular targets and pathways. The carboxyethenyl and phosphonooxy groups can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to various biological effects. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in research.
Comparación Con Compuestos Similares
Similar Compounds
Shikimic Acid: The parent compound, which lacks the carboxyethenyl and phosphonooxy groups.
Phosphoenolpyruvic Acid: A related compound with a phosphonooxy group but different structural features.
Carboxyethenyl Derivatives: Compounds with similar carboxyethenyl groups but different backbones.
Uniqueness
5-((1-Carboxyethenyl)oxy)-3-(phosphonooxy) Shikimic Acid Tetrasodium Salt is unique due to the combination of carboxyethenyl and phosphonooxy groups on a shikimic acid backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific applications.
Propiedades
Fórmula molecular |
C10H9Na4O10P |
|---|---|
Peso molecular |
412.10 g/mol |
Nombre IUPAC |
tetrasodium;(3R)-5-(1-carboxylatoethenoxy)-4-hydroxy-3-phosphonatooxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C10H13O10P.4Na/c1-4(9(12)13)19-6-2-5(10(14)15)3-7(8(6)11)20-21(16,17)18;;;;/h3,6-8,11H,1-2H2,(H,12,13)(H,14,15)(H2,16,17,18);;;;/q;4*+1/p-4/t6?,7-,8?;;;;/m1..../s1 |
Clave InChI |
VRCUPXDHGYAPKX-HXNULDCHSA-J |
SMILES isomérico |
C=C(C(=O)[O-])OC1CC(=C[C@H](C1O)OP(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C=C(C(=O)[O-])OC1CC(=CC(C1O)OP(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


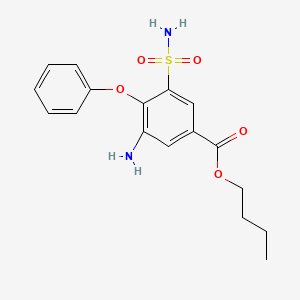

![acetic acid;(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13412857.png)
![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carbaldehyde](/img/structure/B13412865.png)
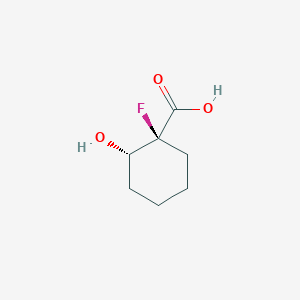


![Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13412892.png)
![1-([1,1'-Biphenyl]-4-yl)-2-fluoroethan-1-one](/img/structure/B13412897.png)
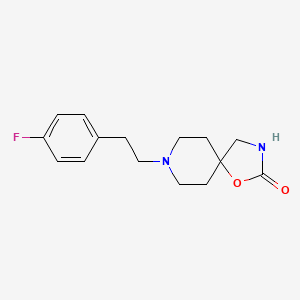

![[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate;sulfamic acid](/img/structure/B13412919.png)
